Cas no 2228266-98-4 (2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid)

2-(5-Bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid is a fluorinated pyridine derivative with a unique structural motif combining halogenated and difluoroacetic acid functionalities. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring enhanced metabolic stability and bioactivity. The presence of both bromo and chloro substituents on the pyridine ring offers multiple sites for further functionalization, while the difluoroacetic acid moiety contributes to improved lipophilicity and electronic properties. Its well-defined reactivity profile makes it valuable for cross-coupling reactions, nucleophilic substitutions, and other transformations in medicinal chemistry and material science applications. The compound is typically handled under controlled conditions due to its reactive halogen groups.
2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid structure
2228266-98-4 structure
Product Name:2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid
CAS No:2228266-98-4
MF:C7H3BrClF2NO2
MW:286.458027124405
CID:6264658
PubChem ID:165798673
Update Time:2025-05-23

2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid
    • EN300-1966100
    • 2228266-98-4
    • Inchi: 1S/C7H3BrClF2NO2/c8-3-1-4(5(9)12-2-3)7(10,11)6(13)14/h1-2H,(H,13,14)
    • InChI Key: OHYYWTLMEAZHMP-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)C(C(=O)O)(F)F)Cl

Computed Properties

  • Exact Mass: 284.90037g/mol
  • Monoisotopic Mass: 284.90037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.2Ų

2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid Pricemore >>

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Additional information on 2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid

Comprehensive Introduction to 2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid (CAS No. 2228266-98-4)

In the rapidly evolving field of pharmaceutical and agrochemical research, 2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid (CAS No. 2228266-98-4) has emerged as a compound of significant interest. This heterocyclic carboxylic acid derivative is characterized by its unique pyridine core substituted with bromo and chloro groups, along with a difluoroacetic acid moiety. Such structural features make it a valuable intermediate in the synthesis of advanced small molecule therapeutics and crop protection agents.

The growing demand for halogenated pyridine derivatives in drug discovery has placed CAS 2228266-98-4 at the forefront of modern medicinal chemistry. Researchers are particularly intrigued by its potential applications in kinase inhibitor development, a hot topic in oncology research. Recent studies suggest that similar difluoromethyl-containing compounds exhibit improved metabolic stability and membrane permeability – key factors addressed in popular search queries like "how to improve drug bioavailability".

From a synthetic chemistry perspective, the 2,2-difluoroacetic acid component offers intriguing possibilities for prodrug design, a subject generating substantial discussion in pharmaceutical forums. The compound's 5-bromo-2-chloropyridine scaffold provides multiple sites for cross-coupling reactions, making it adaptable to various structure-activity relationship (SAR) studies. This aligns with frequent search terms such as "pyridine derivatives in drug design" and "halogen effects in medicinal chemistry".

In agrochemical applications, the presence of both bromo and chloro substituents on the pyridine ring suggests potential insecticidal or fungicidal activity, addressing the industry's need for novel crop protection solutions. The difluoroacetic acid moiety may contribute to systemic movement in plants, a feature often searched by formulators under terms like "acidic agrochemicals with translaminar activity".

The compound's physicochemical properties warrant special attention. With calculated parameters like logP and polar surface area falling within desirable ranges for drug-like molecules (a common concern in "druglikeness prediction" searches), 2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid demonstrates balanced lipophilicity and water solubility. These characteristics are crucial for researchers investigating "fragment-based drug discovery" approaches.

Analytical characterization of CAS 2228266-98-4 typically involves advanced techniques such as LC-MS and NMR spectroscopy, topics frequently searched by quality control specialists. The compound's stability under various pH conditions (a subject of "forced degradation studies" searches) makes it suitable for formulation development, particularly in the context of oral dosage forms.

Recent patent literature reveals growing interest in halopyridine carboxylic acids as building blocks for biodegradable materials, connecting with environmental sustainability trends. The difluoromethyl group in particular is being explored for its potential to modulate hydrogen bonding capacity – a hot topic in "molecular interactions" research.

From a regulatory standpoint, proper handling of 2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid requires standard laboratory safety protocols, though it doesn't fall under special control categories. This addresses common queries about "handling halogenated compounds safely" while avoiding unnecessary alarm about chemical safety concerns.

The commercial availability of CAS 2228266-98-4 from specialty chemical suppliers has increased significantly, reflecting its rising importance in custom synthesis services. Procurement specialists often search for "reliable pyridine derivative suppliers" and "bulk quantities of halogenated intermediates", making this compound relevant to supply chain discussions.

Future research directions for this compound likely involve exploration of its metal complexation properties (addressing "catalysis applications of pyridines" searches) and potential in bioconjugation chemistry. The presence of multiple reactive sites makes it a candidate for developing multifunctional linkers in biopharmaceutical contexts.

In summary, 2-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroacetic acid represents a versatile building block with applications spanning pharmaceutical development, agrochemical innovation, and material science. Its structural features address numerous contemporary research challenges while offering multiple avenues for further chemical modification and biological evaluation.

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